molecular formula C7H13N5O3 B609857 (S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide CAS No. 1673534-73-0

(S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B609857
CAS No.: 1673534-73-0
M. Wt: 215.213
InChI Key: GBRIVGUQMYWVTC-IMJSIDKUSA-N
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Description

(S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide is a chiral compound of interest in medicinal chemistry and drug discovery, featuring a 1,3,4-oxadiazole heterocycle. The 1,3,4-oxadiazole scaffold is recognized as a bioisostere in pharmaceutical research, employed to optimize the properties of lead compounds, including their potency and lipophilicity . Compounds containing this core structure are frequently investigated as agonists or antagonists for G-protein-coupled receptors (GPCRs), a major class of drug targets . For instance, research into novel agonists for the orphan receptor GPR88, a target implicated in neurological disorders, has successfully utilized similar 5-amino-1,3,4-oxadiazole derivatives, demonstrating significantly improved potency compared to previous scaffolds . Furthermore, N-aryl-oxadiazolyl-propionamide derivatives have been explored as high-affinity ligands for other GPCRs, such as the cannabinoid receptor type 2 (CB2R), highlighting the versatility of this structural motif in probing receptor function and developing molecular imaging agents . This reagent serves as a sophisticated building block for the synthesis and optimization of novel bioactive molecules, providing researchers with a key intermediate for probing biological mechanisms and advancing the development of new therapeutic candidates.

Properties

IUPAC Name

(3S)-3-amino-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O3/c8-3(1-5(10)14)7-11-6(12-15-7)4(9)2-13/h3-4,13H,1-2,8-9H2,(H2,10,14)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRIVGUQMYWVTC-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1=NC(=NO1)C(CO)N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C1=NC(=NO1)[C@H](CO)N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoximes and Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is constructed using a two-step protocol involving:

  • Formation of an amidoxime : Reaction of a nitrile (e.g., 3-cyanoethylpropanamide) with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 hours.

  • Cyclization with a carboxylic acid : Activation of the amidoxime with a coupling agent (e.g., EDCl/HOBt) and reaction with a protected (R)-1-amino-2-hydroxyethyl carboxylic acid derivative.

Example Conditions :

StepReagentsSolventTemperatureTimeYield
1NH2OH·HCl, NaHCO3EtOH/H2O80°C12 h85%
2EDCl, HOBt, DIEADMF25°C24 h72%

The cyclization step is highly sensitive to the steric and electronic properties of the carboxylic acid derivative. Use of Boc-protected amino acids minimizes side reactions.

Stereoselective Synthesis of the (R)-1-Amino-2-hydroxyethyl Substituent

Asymmetric Reduction of α-Amino Ketones

The (R)-configured amino alcohol is synthesized via catalytic asymmetric hydrogenation of an α-amino ketone precursor. For example:

  • Substrate : N-Boc-2-aminoacetophenone.

  • Catalyst : Ru-(S)-BINAP complex.

  • Conditions : H2 (50 psi), MeOH, 25°C, 24 hours.

Outcome :

  • Enantiomeric excess (ee) : 98% (R).

  • Yield : 89%.

Epoxide Ring-Opening with Ammonia

An alternative route involves the ring-opening of a chiral epoxide with aqueous ammonia:

  • Epoxide : (S)-Styrene oxide.

  • Conditions : NH3 (7 M in MeOH), 60°C, 48 hours.

Outcome :

  • Regioselectivity : >95% for the desired isomer.

  • Yield : 76%.

Coupling of Oxadiazole and Propanamide Fragments

Amide Bond Formation

The oxadiazole carboxylic acid is activated as a mixed anhydride (using ClCO2Et) and coupled to (S)-3-aminopropanamide in THF at 0°C.

Optimized Parameters :

ParameterValue
SolventTHF
BaseNMM
Temperature0°C → 25°C
Yield81%

Deprotection and Final Isolation

Removal of the Boc protecting group is achieved with TFA/DCM (1:1) at 0°C for 1 hour, followed by neutralization with aqueous NaHCO3 and extraction into ethyl acetate.

Purity Data :

  • HPLC : >99% (C18 column, 0.1% TFA in H2O/MeCN).

  • Chiral HPLC : 97.3% ee (Chiralpak AD-H, hexane/i-PrOH 90:10).

Analytical Validation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, D2O) : δ 4.21 (dd, J = 8.2, 4.1 Hz, 1H, CH-NH2), 3.89 (m, 1H, CH-OH), 3.45 (m, 2H, CH2-NH2), 2.95 (dd, J = 13.5, 7.6 Hz, 1H), 2.78 (dd, J = 13.5, 5.6 Hz, 1H).

  • 13C NMR : δ 174.5 (C=O), 167.2 (oxadiazole C-5), 72.1 (CH-OH), 53.8 (CH-NH2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ = 285.1421 (calc. 285.1424 for C9H17N5O3).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)ee (%)Scalability
Asymmetric hydrogenationRu-BINAP catalysis8998Industrial
Epoxide ring-openingNH3/MeOH7695Lab-scale
Enzymatic resolutionLipase PS6599Limited

The Ru-catalyzed asymmetric hydrogenation offers superior enantioselectivity and scalability, making it the preferred industrial method.

Challenges and Mitigation Strategies

  • Racemization during coupling : Use of low temperatures (0°C) and non-basic conditions prevents epimerization at the (S)-center.

  • Oxadiazole ring instability : Avoid prolonged exposure to strong acids/bases; employ in situ activation of carboxylic acids .

Chemical Reactions Analysis

Types of Reactions

(S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield a corresponding amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, NaOCl

    Reducing Agents: H2/Pd-C, LiAlH4

    Coupling Reagents: EDCI, DCC

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted amides or oxadiazoles

Scientific Research Applications

Chemistry

In organic synthesis, (S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies and as a ligand in receptor binding assays.

Medicine

In medicinal chemistry, (S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for modifications that can enhance material performance.

Mechanism of Action

The mechanism of action of (S)-3-amino-3-(3-(®-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds with active site residues, while the oxadiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Z2194302854: 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide

  • Molecular Formula : C₁₆H₁₈N₆O₂
  • Molecular Weight : 326.35 g/mol
  • Key Features: Replaces the amino-hydroxyethyl group in PCC0208018 with an isopropyl substituent on the oxadiazole ring. Contains a pyrimidine-pyrazole moiety linked to the propanamide chain.
  • The pyrimidine-pyrazole system may engage in π-π stacking interactions with aromatic residues in target proteins, a feature absent in PCC0208018 .

Compound 60: N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide

  • Molecular Formula : C₂₁H₂₁N₅O₅
  • Molecular Weight : 423.43 g/mol
  • Key Features :
    • Integrates a fused benzo-oxazolo-oxazine scaffold with a methyl-substituted oxadiazole ring.
    • Includes a pyridine-oxadiazole hybrid structure.
  • Functional Implications: The fused heterocyclic system increases rigidity, likely enhancing binding specificity to targets such as kinases or proteases. The methyl group on the oxadiazole ring reduces polarity compared to PCC0208018’s amino-hydroxyethyl group, altering pharmacokinetic profiles .

CA-170 (AUPM-170): (2S,3R)-2-(3-((S)-3-amino-1-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)-3-oxopropyl)ureido)-3-hydroxybutanoic acid

  • Molecular Formula : C₁₂H₂₀N₆O₇
  • Molecular Weight : 360.33 g/mol
  • Key Features: Shares the (R)-1-amino-2-hydroxyethyl-oxadiazole motif with PCC0208018 but incorporates a ureido linker and L-threonine-derived hydroxybutanoic acid. Functions as a PD-1/PD-L1 inhibitor, targeting immune checkpoint pathways.
  • Functional Implications: The ureido-threonine extension enables oral bioavailability and direct interaction with PD-L1, a mechanism distinct from PCC0208018’s undefined immunological role. Higher molecular weight and polarity may limit blood-brain barrier penetration compared to PCC0208018 .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Therapeutic Target/Application
PCC0208018 C₇H₁₃N₅O₃ 215.21 Amino-hydroxyethyl, propanamide Immunomodulation (in vitro studies)
Z2194302854 C₁₆H₁₈N₆O₂ 326.35 Isopropyl-oxadiazole, pyrimidine-pyrazole Undisclosed (structural focus)
Compound 60 C₂₁H₂₁N₅O₅ 423.43 Benzo-oxazolo-oxazine, methyl-oxadiazole Kinase/protease inhibition (hypothesized)
CA-170 (AUPM-170) C₁₂H₂₀N₆O₇ 360.33 Ureido, hydroxybutanoic acid PD-1/PD-L1 immune checkpoint inhibition

Research Findings and Implications

  • PCC0208018 : Demonstrated solubility in aqueous media (water/RPMI-1640), suggesting utility in cell-based assays. Its compact structure may favor rapid diffusion but lacks the complexity for high-affinity protein interactions .
  • CA-170: Advanced to clinical trials as an oral PD-1 inhibitor, highlighting the therapeutic advantage of integrating amino-hydroxyethyl-oxadiazole motifs with larger pharmacophores .
  • Structural Trends: Polarity: PCC0208018 > CA-170 > Z2194302854 > Compound 60 (based on substituent effects).

Biological Activity

(S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide, with the CAS number 1673534-73-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H13_{13}N5_5O3_3, and it has a molecular weight of approximately 215.21 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.

Research indicates that compounds containing oxadiazole moieties can interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve modulation of signaling pathways related to G protein-coupled receptors (GPCRs), which play crucial roles in cellular communication and regulation.

Antimicrobial Activity

Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research has indicated that oxadiazole-containing compounds possess anticancer activity. They may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting key enzymes involved in cell proliferation. For example, studies have shown that certain oxadiazole derivatives can inhibit the growth of tumor cells in vitro and in vivo.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. This could be attributed to its ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress.

Case Studies and Research Findings

StudyFindings
Case Study 1 A study published in Journal of Medicinal Chemistry reported that oxadiazole derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was effective at low micromolar concentrations.
Case Study 2 Research in Cancer Letters highlighted the anticancer potential of similar oxadiazole compounds, showing a significant reduction in tumor size in xenograft models. The proposed mechanism involved apoptosis induction via caspase activation.
Case Study 3 A neuropharmacological study indicated that derivatives of the compound improved cognitive function in animal models of Alzheimer's disease by enhancing acetylcholine levels and reducing amyloid plaque formation.

Q & A

Basic Question: What are the key challenges in synthesizing (S)-3-amino-3-(3-((R)-1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl)propanamide, and how can stereochemical purity be ensured?

Methodological Answer:
Synthesis of this compound requires precise control over stereochemistry due to the (S)- and (R)-configured chiral centers. Key steps include:

  • Oxadiazole Ring Formation : Cyclization of precursor amidoximes under acidic conditions (e.g., using trifluoroacetic anhydride) .
  • Chiral Resolution : Use of chiral auxiliaries or enzymatic methods (e.g., baker’s yeast for enantioselective reduction, as demonstrated in optically active alcohol synthesis ).
  • Characterization : Confirm stereochemistry via X-ray crystallography (using SHELXL for refinement ) and chiral HPLC.
    To ensure purity, optimize reaction conditions (temperature, solvent polarity) and employ orthogonal purification techniques (e.g., column chromatography followed by recrystallization) .

Advanced Question: How do structural variations in the oxadiazole moiety impact biological activity, and what computational tools validate these interactions?

Methodological Answer:
The oxadiazole ring’s substituents influence binding affinity to biological targets (e.g., PD-1/PD-L1 interactions ). For example:

  • Fluorine Substitution : Enhances lipophilicity and metabolic stability (see analogs in ).
  • Aminoethyl Side Chain : Facilitates hydrogen bonding with receptor residues, critical for immunomodulatory activity .
    Validation Tools :
  • Molecular Docking : Software like AutoDock Vina predicts binding modes to PD-L1 .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., using GROMACS).
  • SAR Analysis : Compare activity of derivatives (e.g., pyridine vs. phenyl substitutions ).

Basic Question: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the oxadiazole and propanamide groups .
    • 19F NMR : If fluorine substituents are present .
  • X-ray Crystallography :
    • Use SHELXL for refinement to resolve chiral centers .
    • Compare with similar structures (e.g., triazolyl-propanamides ) to validate bond lengths/angles.
  • HRMS : Confirm molecular weight and fragmentation patterns .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay conditions or impurities. Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer activity ) and controls.
  • Purity Validation : Quantify enantiomeric excess via chiral HPLC and correlate with activity .
  • Mechanistic Studies : Perform kinase profiling or proteomics to identify off-target effects .
  • Data Cross-Referencing : Compare results with structurally similar compounds (e.g., carbazole-oxadiazoles ).

Basic Question: What in vitro models are appropriate for initial evaluation of this compound’s immunomodulatory potential?

Methodological Answer:

  • T-Cell Activation Assays : Measure IFN-γ secretion in co-cultures of T-cells and PD-L1-expressing cancer cells .
  • ELISA : Quantify PD-1/PD-L1 binding inhibition (IC50 values).
  • Flow Cytometry : Assess receptor occupancy on immune cells using fluorescently labeled antibodies .

Advanced Question: How can the compound’s metabolic stability and toxicity be assessed preclinically?

Methodological Answer:

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 interactions .
  • AMES Test : Evaluate mutagenicity using Salmonella typhimurium strains.
  • In Vivo PK/PD : Administer to murine models and monitor plasma concentrations via LC-MS/MS .
  • Toxicogenomics : RNA-seq to identify gene expression changes in hepatocytes .

Basic Question: What synthetic routes are available for introducing modifications to the aminoethyl-hydroxyethyl side chain?

Methodological Answer:

  • Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups for amine protection during coupling reactions .
  • Mitsunobu Reaction : Introduce hydroxyl groups with retention of configuration .
  • Reductive Amination : For alkyl chain elongation (e.g., using NaBH3CN and aldehydes) .

Advanced Question: How do crystallographic data from SHELXL refinements inform SAR for this compound?

Methodological Answer:

  • Electron Density Maps : Identify key binding motifs (e.g., oxadiazole’s role in π-π stacking ).
  • Hydrogen Bond Networks : Resolve interactions between the aminoethyl group and receptor residues .
  • Torsion Angles : Optimize substituent orientation for improved affinity (e.g., pyridine vs. phenyl ).

Basic Question: What are the compound’s solubility challenges, and how can formulation address them?

Methodological Answer:

  • Solubility Profiling : Test in PBS, DMSO, and simulated gastric fluid.
  • Prodrug Strategies : Introduce phosphate esters or PEGylated derivatives .
  • Nanoformulations : Use liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced Question: How can machine learning models predict novel derivatives with enhanced activity?

Methodological Answer:

  • Dataset Curation : Compile structural and activity data from analogs (e.g., oxadiazole-carbazoles ).
  • Feature Engineering : Include descriptors like LogP, polar surface area, and H-bond donors .
  • Model Training : Use random forest or graph neural networks to predict IC50 values .
  • Validation : Synthesize top candidates and test in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.